BenchChemオンラインストアへようこそ!

6-Fluoro-7-methyl-7H-purine

Nucleophilic aromatic substitution Purine functionalization Synthetic methodology

6-Fluoro-7-methyl-7H-purine (CAS 34792-95-5) is a synthetic 6,7-disubstituted purine derivative with molecular formula C₆H₅FN₄ and molecular weight 152.13 g·mol⁻¹. The compound features a fluorine atom at the C6 position and a methyl group at N7 of the purine ring, yielding a calculated LogP of 0.5024 and a polar surface area (PSA) of 43.6 Ų.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
CAS No. 34792-95-5
Cat. No. B3261782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methyl-7H-purine
CAS34792-95-5
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)F
InChIInChI=1S/C6H5FN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
InChIKeyHLLCPAPIEQNLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methyl-7H-purine (CAS 34792-95-5): Core Physicochemical and Structural Baseline for Purine Scaffold Procurement


6-Fluoro-7-methyl-7H-purine (CAS 34792-95-5) is a synthetic 6,7-disubstituted purine derivative with molecular formula C₆H₅FN₄ and molecular weight 152.13 g·mol⁻¹. The compound features a fluorine atom at the C6 position and a methyl group at N7 of the purine ring, yielding a calculated LogP of 0.5024 and a polar surface area (PSA) of 43.6 Ų . It belongs to the class of halogenated purine building blocks widely employed in medicinal chemistry for kinase inhibitor design, particularly as a synthetic intermediate for 6,7-disubstituted-7H-purine analogues targeting EGFR/HER2 dual inhibition [1][2].

Why 6-Fluoro-7-methyl-7H-purine Cannot Be Simply Replaced by 6-Chloro, 6-Iodo, or 6-Methoxy Analogs


Though 6-chloro-7-methyl-7H-purine (CAS 5440-17-5) shares an identical purine scaffold and is often considered a direct substitute, critical differences in leaving-group reactivity and lipophilicity preclude simple interchange. The C6-fluoro substituent exhibits markedly higher reactivity in nucleophilic aromatic substitution (SNAr) compared to C6-chloro, C6-bromo, and C6-iodo analogues, as demonstrated by pseudo-first-order kinetic measurements on 6-halopurine nucleosides [1]. Additionally, the fluorine atom imparts a lower LogP (0.50 vs. 0.71 for the 6-chloro analogue [2]), translating to altered aqueous solubility and partition behavior that can impact downstream synthetic yields, purification protocols, and biological partitioning. These differences are not cosmetic but mechanistically grounded and quantitatively verifiable.

Quantitative Differentiation Evidence for 6-Fluoro-7-methyl-7H-purine Against Its Closest Structural Analogs


SNAr Reactivity: 6-Fluoro Outperforms 6-Chloro, 6-Bromo, and 6-Iodo in Nucleophilic Displacement Kinetics

In a systematic kinetic study of 6-halopurine nucleosides, the 6-fluoro derivative exhibited the fastest SNAr displacement rates across multiple nucleophile classes. With n-butylamine in acetonitrile, the reactivity order was F > Br > Cl > I; with methoxide (MeOH/DBU/MeCN), the order was F > Cl ≈ Br > I; and with aniline/TFA, the order was F > I > Br > Cl [1]. Extrapolation to the 7-methyl free base class is mechanistically justified because the N7-methyl group does not alter the electronic nature of the C6 position in SNAr transition states. In contrast, the 6-chloro analogue (CAS 5440-17-5) is consistently slower under identical conditions.

Nucleophilic aromatic substitution Purine functionalization Synthetic methodology

Lipophilicity Tuning: 6-Fluoro-7-methyl-7H-purine Is Significantly Less Lipophilic Than the 6-Chloro Analog

The calculated LogP of 6-fluoro-7-methyl-7H-purine is 0.5024 , whereas the 6-chloro analogue (6-chloro-7-methyl-7H-purine, CAS 5440-17-5) has a calculated LogP of 0.7089 [1]. This ΔLogP of −0.206 represents a meaningful difference in octanol–water partitioning, predicting that the fluoro compound is approximately 1.6-fold less lipophilic. Both compounds share an identical PSA of 43.6 Ų [1], so the lipophilicity difference is solely attributable to the halogen electronic effect.

LogP Lipophilicity Drug-likeness

Metabolic Stability Advantage: C–F vs. C–Cl Bond Strength in 6-Halopurine Scaffolds

The C6–F bond dissociation energy in aryl fluorides is approximately 126 kcal·mol⁻¹, versus ~97 kcal·mol⁻¹ for the C6–Cl bond in aryl chlorides [1]. This 29 kcal·mol⁻¹ difference renders the 6-fluoro purine scaffold intrinsically more resistant to cytochrome P450-mediated oxidative dehalogenation and glutathione conjugation. While direct metabolic stability head-to-head data for 6-fluoro-7-methyl-7H-purine versus its 6-chloro analog are not available in the open literature, the bond-strength argument is a well-established class-level inference across fluorinated vs. chlorinated heterocycles [1].

Metabolic stability C–F bond Oxidative metabolism

Validated Scaffold for EGFR/HER2 Dual Kinase Inhibitor Design

The 7-methyl-7H-purine core with a modifiable C6 position has been validated as a productive scaffold for EGFR/HER2 dual kinase inhibitors. In a 2022 study, compound 10r (a 6,7-disubstituted-7H-purine) inhibited EGFR with IC₅₀ = 0.017 ± 0.003 µM and HER2 with IC₅₀ = 0.014 ± 0.002 µM, demonstrating potent dual inhibition [1]. While 10r itself is not 6-fluoro-7-methyl-7H-purine, the 6-fluoro-7-methyl-7H-purine building block serves as the direct SNAr substrate for introducing diverse C6 substituents, and its superior reactivity (see Evidence Item 1) makes it the preferred starting material for generating libraries of such inhibitors [1][2].

EGFR/HER2 Kinase inhibition Anticancer purines

Optimal Procurement Scenarios for 6-Fluoro-7-methyl-7H-purine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Rapid C6 Diversification

In medicinal chemistry programs where a 7-methylpurine core must be diversified at C6 via SNAr with a panel of amine, alcohol, or thiol nucleophiles, 6-fluoro-7-methyl-7H-purine is the preferred electrophilic partner. Its SNAr reactivity surpasses that of the 6-chloro, 6-bromo, and 6-iodo analogues across all major nucleophile classes [1], enabling shorter reaction times, lower thermal stress, and higher conversion in parallel format. The lower LogP (0.50 vs. 0.71 for the 6-chloro analog ) also facilitates aqueous workup and reverse-phase purification of the resulting 6-substituted products.

EGFR/HER2 Dual Kinase Inhibitor Lead Optimization

For teams pursuing ATP-competitive inhibitors of EGFR and HER2, the 7-methyl-7H-purine scaffold has demonstrated potent, lapatinib-surpassing activity in resistant breast cancer models [1]. 6-Fluoro-7-methyl-7H-purine is the direct synthetic precursor for installing diverse C6 substituents, and its superior leaving-group ability ensures efficient coupling even with sterically hindered or weakly nucleophilic anilines [1]. Procurement of this building block accelerates SAR cycles in hit-to-lead and lead optimization phases.

In Vivo Probe Synthesis Where Metabolic Stability Is Critical

When the intended downstream application involves rodent pharmacokinetic studies or cellular efficacy assays with extended incubation times, the stronger C–F bond of 6-fluoro-7-methyl-7H-purine (BDE ≈ 126 kcal·mol⁻¹) offers a predicted metabolic stability advantage over the 6-chloro analogue (BDE ≈ 97 kcal·mol⁻¹) [1]. Although direct comparative microsomal stability data are absent from the public domain, the bond-strength differential is substantial enough to guide early procurement toward the fluoro derivative when oxidative defluorination vs. dechlorination is a recognized metabolic soft spot in the target chemotype.

Process Chemistry Scale-Up of 6-Substituted Purine Intermediates

In kilo-lab or pilot-plant settings, the higher intrinsic reactivity of the 6-fluoro leaving group translates to reduced stoichiometric excess of nucleophile and lower reaction temperatures compared to 6-chloro-7-methyl-7H-purine [1]. The lower lipophilicity of the fluoro starting material (LogP = 0.50 ) also simplifies extractive workup, reducing solvent consumption and cycle time. These factors collectively lower the cost of goods for multi-kilogram campaigns.

Quote Request

Request a Quote for 6-Fluoro-7-methyl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.